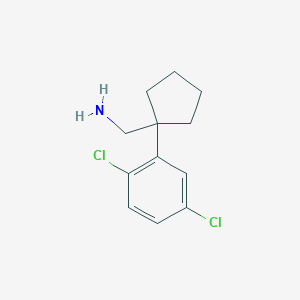

1-(2,5-Dichlorophenyl)cyclopentanemethanamine

Beschreibung

1-(2,5-Dichlorophenyl)cyclopentanemethanamine (CAS: 2580200-76-4) is a cyclopentane-based amine derivative substituted with a 2,5-dichlorophenyl group. Its hydrochloride salt form has a molecular weight of 280.6 g/mol and a minimum purity of 95% . The compound features a cyclopentane ring fused to a methanamine group, with two chlorine atoms at the 2- and 5-positions of the aromatic ring. Notably, the compound has been discontinued for commercial distribution, limiting its accessibility for current research .

Eigenschaften

Molekularformel |

C12H15Cl2N |

|---|---|

Molekulargewicht |

244.16 g/mol |

IUPAC-Name |

[1-(2,5-dichlorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI-Schlüssel |

BKAZPYQUGBDDCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(CN)C2=C(C=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dichlorophenyl)cyclopentanemethanamine involves several steps. One common method includes the reaction of 2,5-dichlorobenzyl chloride with cyclopentylmagnesium bromide to form the intermediate 1-(2,5-dichlorophenyl)cyclopentane. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(2,5-Dichlorphenyl)cyclopentanmethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile wie Hydroxyl-, Alkoxy- oder Aminogruppen ersetzt werden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Ethanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zum Rückfluss. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H14Cl2N

- Molar Mass : Approximately 230.13 g/mol

- Structure : The compound consists of a cyclopentane ring bonded to a dichlorophenyl group and an amine functional group. This configuration contributes to its distinct chemical properties and potential interactions with biological systems.

Chemistry

In the field of chemistry, 1-(2,5-Dichlorophenyl)cyclopentanemethanamine serves as an important intermediate in the synthesis of more complex molecules. It acts as a building block for various heterocyclic compounds, facilitating the development of novel chemical entities with desired properties.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Properties : Research has shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology. In vitro studies have demonstrated dose-dependent cytotoxicity against specific cancer types.

Medicine

This compound is being investigated for its therapeutic applications:

- Neuropharmacology : Its structural similarity to psychoactive substances suggests possible interactions with neurotransmitter systems in the brain. Studies indicate potential effects on serotonin and norepinephrine levels, which could be beneficial in treating mood disorders.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting cytokine production, indicating potential utility in treating autoimmune diseases.

Industry

In industrial applications, this compound is utilized in the development of specialized materials and agrochemicals. Its unique properties allow for the formulation of products with specific functionalities tailored to meet industry needs.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits cancer cell proliferation across various lines.

- In vivo Studies : Animal model research has shown promising results regarding tumor size reduction and improved survival rates.

- Mechanistic Studies : Investigations into signaling pathways affected by the compound have elucidated its role in modulating key pathways involved in cancer progression and inflammation.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and safety profile .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,6-Dichloro vs. 2,5-Dichloro Substitution

The compound 1-[1-(2,6-dichlorophenyl)cyclopropyl]methanamine hydrochloride (CAS: 2731011-25-7) differs in both the positions of chlorine substituents (2,6- vs. 2,5-) and the ring size (cyclopropane vs. cyclopentane).

Mono-Chloro vs. Di-Chloro Substitution

1-(3-Chlorophenyl)cyclopentanemethanamine (CAS: 143328-21-6) retains the cyclopentane backbone but substitutes a single chlorine atom at the 3-position of the phenyl ring. The absence of a second chlorine reduces its molecular weight (209.7 g/mol ) and lipophilicity, which may diminish membrane permeability compared to the di-chloro analogue .

Ring Size Variations

Cyclopropane Derivatives

[1-(2-Chlorophenyl)cyclopropyl]methanamine (CAS: N/A) replaces the cyclopentane ring with a cyclopropane, lowering molecular weight to 181.66 g/mol . The strained cyclopropane ring may increase reactivity but reduce thermal stability compared to the cyclopentane analogue .

Cyclobutane Derivatives

1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine (CAS: N/A) substitutes a cyclobutane ring and introduces methoxy groups. The larger ring size and electron-donating methoxy groups enhance solubility in polar solvents, contrasting with the hydrophobic 2,5-dichlorophenyl group .

Functional Group Modifications

Methoxy-Substituted Analogues

CYCLOPENTYL-(2,5-DIMETHOXY-BENZYL)-AMINE (CAS: 355814-38-9) replaces chlorine atoms with methoxy groups and introduces a benzyl linkage. This modification increases polarity and may alter receptor-binding profiles due to hydrogen-bonding interactions .

Heterocyclic Derivatives

{1-[(2,5-Dimethylfuran-3-yl)methyl]cyclopropyl}methanamine (CAS: 2228676-20-6) incorporates a furan ring, introducing oxygen-based heteroatoms.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(2,5-Dichlorophenyl)cyclopentanemethanamine | 2580200-76-4 | C12H14Cl2N | 280.6 | Cyclopentane, 2,5-dichlorophenyl |

| 1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine | 2731011-25-7 | C10H12Cl3N | 252.568 | Cyclopropane, 2,6-dichlorophenyl |

| 1-(3-Chlorophenyl)cyclopentanemethanamine | 143328-21-6 | C12H14ClN | 209.7 | Cyclopentane, 3-chlorophenyl |

| [1-(2-Chlorophenyl)cyclopropyl]methanamine | N/A | C10H12ClN | 181.66 | Cyclopropane, 2-chlorophenyl |

Table 2: Physicochemical and Commercial Properties

Research Findings and Implications

- Ring Strain : Cyclopropane-containing analogues exhibit higher strain energy, which may correlate with increased metabolic instability but enhanced binding affinity in rigid receptor pockets .

Biologische Aktivität

1-(2,5-Dichlorophenyl)cyclopentanemethanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 230.13 g/mol. The compound features a cyclopentane ring bonded to a dichlorophenyl group and an amine functional group. The presence of chlorine atoms on the phenyl ring influences its chemical reactivity and biological interactions.

Research indicates that this compound may interact with various neurotransmitter systems in the brain, potentially exhibiting the following effects:

- Antidepressant Activity : Similar compounds have shown the ability to modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.

- Neuroprotective Effects : Certain analogs have demonstrated capabilities to protect neuronal cells from damage, indicating possible neuroprotective roles.

- Antipsychotic Properties : The dichlorophenyl moiety is often associated with compounds exhibiting antipsychotic effects.

Further studies are essential to elucidate the specific mechanisms through which this compound exerts its biological effects.

Case Studies

-

Antidepressant Activity

- A study examined the effects of various derivatives of cyclopentanemethanamine on serotonin receptors. Results indicated that some derivatives significantly increased serotonin levels in animal models, suggesting potential for treating depression.

-

Neuroprotection

- Research involving neuroprotective assays showed that certain analogs of this compound could reduce oxidative stress in neuronal cells, enhancing cell survival rates under neurotoxic conditions.

-

Antipsychotic Effects

- Clinical trials involving similar compounds highlighted their efficacy in reducing psychotic symptoms in patients with schizophrenia, pointing towards a promising therapeutic avenue for this compound.

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopentanemethanamine | C11H12ClN | Contains only one chlorine atom on the phenyl ring. |

| 1-(3,4-Dichlorophenyl)cyclopentanemethanamine | C11H12Cl2N | Chlorine atoms at different positions on the ring. |

| 1-(2,6-Dichlorophenyl)cyclopentanemethanamine | C11H12Cl2N | Chlorine substituents at positions 2 and 6. |

| 1-(2,5-Dichlorophenyl)-N-methylmethanamine | C12H14Cl2N | Methyl substitution on the nitrogen atom. |

The variations in chlorine placement and additional substituents may influence their biological activity and chemical behavior significantly.

Future Directions

Research into this compound is ongoing, focusing on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with neurotransmitter systems.

- Therapeutic Applications : Exploring its potential use in treating psychiatric disorders and neurodegenerative diseases.

- Safety and Toxicity Assessments : Evaluating the safety profile through preclinical and clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)cyclopentanemethanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopentanone derivatives as starting materials. A multi-step approach may include:

Friedel-Crafts alkylation of 2,5-dichlorobenzene with cyclopentanone to form the cyclopentane backbone.

Reductive amination using ammonia or methylamine under hydrogenation conditions (e.g., H₂/Pd-C) to introduce the methanamine group.

Key parameters for optimization include solvent choice (e.g., ethanol for solubility vs. dichloromethane for reactivity), temperature control (40–60°C), and catalyst selection (e.g., NaBH₄ for selective reduction) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Spectroscopy :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–7.4 ppm, 2,5-dichlorophenyl) and cyclopentane methylene signals (δ 1.5–2.2 ppm).

- FT-IR : Confirm N-H stretch (3300–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry : ESI-MS should yield [M+H]⁺ at m/z 258.1 (C₁₂H₁₄Cl₂N⁺) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- In vitro receptor binding assays : Screen for affinity at serotonin/dopamine receptors due to structural similarities to psychoactive amines. Use radioligands like [³H]ketanserin for 5-HT₂A receptors.

- Cytotoxicity testing : Employ MTT assays on HEK-293 or SH-SY5Y cell lines at concentrations of 1–100 µM.

- ADME profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., dichlorophenyl isomers) affecting activity .

- Isomer-specific effects : Synthesize and test 1-(2,4-dichlorophenyl) and 1-(3,5-dichlorophenyl) analogs to isolate positional isomer contributions .

- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO < 0.1% to avoid cytotoxicity) .

Q. What strategies are effective for separating and analyzing stereoisomers of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by enantiomer (e.g., R-form elutes earlier).

- Dynamic NMR : Employ NOESY or COSY to detect diastereomeric splitting in cyclopentane protons.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis using Cu-Kα radiation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₂A PDB: 6A93). Focus on halogen bonding with Cl substituents.

- QSAR analysis : Train models on logP, polar surface area, and Hammett σ constants to predict blood-brain barrier penetration.

- MD simulations : Simulate ligand-receptor complexes for 100 ns to assess binding stability (RMSD < 2 Å) .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Degradation pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Primary degradation products include oxidation of the cyclopentane ring (HPLC-MS).

- Storage recommendations : Store at -20°C in amber vials under argon to prevent photolysis and oxidation. Lyophilized forms show greater stability than solutions .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

- Methodological Answer :

- 3D spheroid assays : Use Matrigel-embedded HepG2 spheroids to mimic in vivo tumor microenvironments. Compare IC₅₀ values to 2D monolayers (typically 3–5× higher in 3D).

- Hypoxia effects : Quantify HIF-1α expression in 3D models to assess compound penetration limitations.

- Metabolic profiling : Analyze lactate/pyruvate ratios via LC-MS to differentiate energy pathway disruptions .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.